Cas no 147539-29-5 (1-(3-Nitro-pyridin-2-yl)-1,4diazepane)
1-(3-Nitro-pyridin-2-yl)-1,4diazepane Chemical and Physical Properties
Names and Identifiers
-
- 1-(3-Nitro-2-pyridinyl)-1,4-diazepane
- Hexahydro-1-(3-nitro-2-pyridinyl)-1H-1,4-diazepine
- 1-(3-Nitro-pyridin-2-yl)-[1,4]diazepane
- AKOS000127390
- CHEMBL1347756
- 1-(3-Nitro-pyridin-2-yl)-[1,4]diazepane, 98+per cent C10H14N4O2, MW: 222.24
- CCG-236500
- MLS001181445
- DB-310970
- MFCD00728753
- 1-(3-Nitro-pyridin-2-yl)-[1,4]diazepane, 98+% C10H14N4O2, MW: 222.24
- Oprea1_415548
- Maybridge1_000181
- 147539-29-5
- 1-(3-nitropyridin-2-yl)-1,4-diazepane
- SCHEMBL4688913
- SMR000567140
- STK894165
- SCHEMBL19217686
- HMS542A05
- BBL021452
- DTXSID601320085
- HMS2865L05
- CS-0324323
- 1-(3-Nitro-pyridin-2-yl)-1,4diazepane
-
- MDL: MFCD00728753
- Inchi: 1S/C10H14N4O2/c15-14(16)9-3-1-5-12-10(9)13-7-2-4-11-6-8-13/h1,3,5,11H,2,4,6-8H2
- InChI Key: VBFOCWZEZQRKLP-UHFFFAOYSA-N
- SMILES: [O-][N+](C1=CC=CN=C1N1CCNCCC1)=O
Computed Properties
- Exact Mass: 222.11182
- Monoisotopic Mass: 222.11167570g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 16
- Rotatable Bond Count: 1
- Complexity: 244
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.8
- Topological Polar Surface Area: 74Ų
Experimental Properties
- Density: 1.230
- PSA: 71.3
1-(3-Nitro-pyridin-2-yl)-1,4diazepane Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM176229-5g |
1-(3-nitropyridin-2-yl)-1,4-diazepane |
147539-29-5 | 95% | 5g |
$728 | 2021-08-05 | |
| Chemenu | CM176229-5g |
1-(3-nitropyridin-2-yl)-1,4-diazepane |
147539-29-5 | 95% | 5g |
$728 | 2022-06-12 | |
| abcr | AB383415-250 mg |
1-(3-Nitropyridin-2-yl)-1,4-diazepane |
147539-29-5 | 250mg |
€183.70 | 2023-04-25 | ||
| abcr | AB383415-1 g |
1-(3-Nitropyridin-2-yl)-1,4-diazepane |
147539-29-5 | 1g |
€383.20 | 2023-04-25 | ||
| abcr | AB383415-5 g |
1-(3-Nitropyridin-2-yl)-1,4-diazepane |
147539-29-5 | 5g |
€1041.70 | 2023-04-25 | ||
| TRC | N901153-50mg |
1-(3-Nitro-pyridin-2-yl)-[1,4]diazepane |
147539-29-5 | 50mg |
$ 70.00 | 2022-06-03 | ||
| TRC | N901153-100mg |
1-(3-Nitro-pyridin-2-yl)-[1,4]diazepane |
147539-29-5 | 100mg |
$ 95.00 | 2022-06-03 | ||
| TRC | N901153-500mg |
1-(3-Nitro-pyridin-2-yl)-[1,4]diazepane |
147539-29-5 | 500mg |
$ 365.00 | 2022-06-03 | ||
| Alichem | A029198716-5g |
1-(3-Nitropyridin-2-yl)-1,4-diazepane |
147539-29-5 | 95% | 5g |
642.72 USD | 2021-06-01 | |
| abcr | AB383415-250mg |
1-(3-Nitropyridin-2-yl)-1,4-diazepane; . |
147539-29-5 | 250mg |
€185.80 | 2025-04-20 |
1-(3-Nitro-pyridin-2-yl)-1,4diazepane Suppliers
1-(3-Nitro-pyridin-2-yl)-1,4diazepane Related Literature
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
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Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
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Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
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Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
Additional information on 1-(3-Nitro-pyridin-2-yl)-1,4diazepane
Recent Advances in the Study of 1-(3-Nitro-pyridin-2-yl)-1,4-diazepane (CAS: 147539-29-5)
The compound 1-(3-Nitro-pyridin-2-yl)-1,4-diazepane (CAS: 147539-29-5) has recently gained significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This heterocyclic compound, featuring a diazepane ring linked to a nitro-substituted pyridine moiety, has shown promising biological activities in various preclinical studies. Recent literature highlights its role as a versatile scaffold for drug development, particularly in the context of central nervous system (CNS) disorders and infectious diseases.
Structural-activity relationship (SAR) studies published in 2023-2024 have demonstrated that the nitro group at the 3-position of the pyridine ring significantly influences the compound's binding affinity to various biological targets. Molecular docking simulations suggest that 147539-29-5 can interact with multiple neurotransmitter receptors, including serotonin and dopamine receptors, which may explain its observed effects in animal models of depression and anxiety. The diazepane ring appears to contribute to improved blood-brain barrier penetration compared to similar compounds with simpler amine substituents.
Recent synthetic methodology developments have enabled more efficient production of 1-(3-Nitro-pyridin-2-yl)-1,4-diazepane and its derivatives. A 2024 publication in the Journal of Medicinal Chemistry describes a novel one-pot synthesis approach that improves yield by 35% compared to traditional methods while reducing unwanted byproducts. This advancement is particularly important for scaling up production for potential clinical trials. The improved synthetic route also allows for easier introduction of various substituents at the 4-position of the diazepane ring, facilitating the generation of diverse analogs for SAR studies.
Pharmacological characterization studies have revealed interesting properties of 147539-29-5. In vitro assays demonstrate moderate inhibition of monoamine oxidase B (MAO-B) with an IC50 of 2.3 μM, suggesting potential applications in neurodegenerative disorders. Additionally, the compound shows selective activity against certain strains of Mycobacterium tuberculosis in recent antimicrobial screening panels, with MIC values ranging from 8-16 μg/mL. These findings, published in Bioorganic & Medicinal Chemistry Letters, indicate that structural optimization could yield both CNS-active and antimicrobial derivatives from this scaffold.
Current challenges in the development of 1-(3-Nitro-pyridin-2-yl)-1,4-diazepane derivatives include improving metabolic stability and reducing potential off-target effects. Recent pharmacokinetic studies in rodent models show moderate hepatic clearance (28 mL/min/kg) and oral bioavailability of approximately 40%. Several research groups are now focusing on fluorinated analogs to address these limitations while maintaining the desired pharmacological activities. The compound's future development trajectory appears promising, with potential applications in multiple therapeutic areas warranting further investigation.
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